1-(4-Fluoro-2-methylphenyl)piperidin-4-one
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Overview
Description
“1-(4-Fluoro-2-methylphenyl)piperidin-4-one” is a chemical compound with the empirical formula C12H14FNO . It has a molecular weight of 207.24 and is sold in solid form .
Molecular Structure Analysis
The SMILES string of this compound isO=C1CCN (CC1)C2=C (C)C=C (F)C=C2
. This indicates that the compound contains a piperidin-4-one group attached to a 4-fluoro-2-methylphenyl group. Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature I found.Scientific Research Applications
Quantum Chemical and Molecular Dynamics Studies
- Corrosion Inhibition: Piperidine derivatives, including those related to 1-(4-Fluoro-2-methylphenyl)piperidin-4-one, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were used to investigate their adsorption behaviors and inhibition efficiencies (Kaya et al., 2016).
Biological and Pharmacological Applications
- Cancer Treatment: Derivatives of this compound have been investigated as Aurora kinase inhibitors, potentially useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
- Antimycobacterial Activity: Spiro-piperidin-4-ones, including this compound derivatives, have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis, with potential applications in tuberculosis treatment (Kumar et al., 2008).
Chemical and Physical Properties
- Calcium-Channel-Blocking Activity: Some derivatives of this compound have been synthesized and evaluated for their calcium-channel-blocking and antihypertensive activities, showing potential as therapeutic agents (Shanklin et al., 1991).
- Conformational Analysis and Crystal Structure: Studies have been conducted on the conformational analysis and crystal structure of various derivatives of this compound, providing insights into their molecular structures (Ribet et al., 2005).
Molecular Imaging and Radiopharmaceuticals
- PET Radiotracer Synthesis: Derivatives of this compound have been synthesized for use as PET radiotracers in studying cannabinoid receptors and other biological targets (Katoch-Rouse & Horti, 2003).
Safety and Hazards
Properties
IUPAC Name |
1-(4-fluoro-2-methylphenyl)piperidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-9-8-10(13)2-3-12(9)14-6-4-11(15)5-7-14/h2-3,8H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMQOZJYZVXWJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2CCC(=O)CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640883 |
Source
|
Record name | 1-(4-Fluoro-2-methylphenyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938458-77-6 |
Source
|
Record name | 1-(4-Fluoro-2-methylphenyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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